molecular formula C5H12ClN B2445158 N,1-dimethylcyclopropan-1-amine;hydrochloride CAS No. 2418643-28-2

N,1-dimethylcyclopropan-1-amine;hydrochloride

Cat. No. B2445158
CAS RN: 2418643-28-2
M. Wt: 121.61
InChI Key: UWMJTUHARUFWTC-UHFFFAOYSA-N
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Description

N,1-Dimethylcyclopropan-1-amine hydrochloride is a chemical compound with the formula C5H12ClN . It is used for pharmaceutical testing and is available for purchase from various suppliers .

Scientific Research Applications

Synthetic Pathways

The synthesis of cyclopropylamines, including compounds similar to N,1-dimethylcyclopropan-1-amine;hydrochloride, involves innovative routes that leverage various precursors and reagents. For instance, 1-ethynylcyclopropylamine, a related compound, was synthesized from cyclopropylacetylene, highlighting a method for preparing cyclopropylamine derivatives. This approach offers a foundation for synthesizing a wide range of cyclopropylamine-based compounds, potentially including N,1-dimethylcyclopropan-1-amine;hydrochloride, by modifying the reaction conditions and starting materials (Kozhushkov et al., 2010).

Organocatalytic Methodologies

The development of organocatalytic methodologies for the synthesis of functionalized cyclopropanes, such as those involving dimethyl chloromalonate and nitroolefins, represents a significant advance in the field. These methods provide a stereoselective approach to highly functionalized nitrocyclopropanes, which could be adapted for the synthesis and functionalization of compounds like N,1-dimethylcyclopropan-1-amine;hydrochloride. The versatility of these catalytic processes underscores their potential in generating a diverse array of cyclopropylamine derivatives with specific functional groups (McCooey et al., 2006).

Cyclopropanation Reactions

Cyclopropanation reactions, particularly those involving dimethylzinc-mediated additions to aldimines, open avenues for the synthesis of C-cyclopropylalkylamines. This method not only allows for the generation of allylic amines but also facilitates the formation of cyclopropanes under specific conditions, offering a potential pathway for synthesizing N,1-dimethylcyclopropan-1-amine;hydrochloride. The high yield and excellent diastereoselectivity achieved in these reactions highlight the efficiency and precision of such synthetic strategies (Wipf et al., 2003).

Applications in Organic Synthesis and Material Science

Building Blocks for Organic Synthesis

The development of versatile building blocks, such as 1-substituted 2,2-dimethoxyethylamine hydrochlorides, demonstrates the utility of cyclopropylamine derivatives in organic synthesis. These compounds serve as crucial intermediates for various chemical transformations, potentially including those involving N,1-dimethylcyclopropan-1-amine;hydrochloride. The efficient synthesis of these building blocks, characterized by wide substrate scopes, underscores their significance in constructing complex molecules and facilitating diverse chemical reactions (Liu et al., 2009).

Advanced Material Synthesis

The synthesis and application of novel ligands, such as 1-(2,5-dichlorophenyl)-N,N-dimethylethanamine, in asymmetric catalysis illustrate the role of cyclopropylamine derivatives in material science. These ligands, when ortho-palladated, form complexes that can be used in enantioselective reactions, offering a pathway for the synthesis of chiral materials and catalysts. The potential for generating optically active compounds from these complexes highlights the importance of cyclopropylamine derivatives, including N,1-dimethylcyclopropan-1-amine;hydrochloride, in developing new materials with specific optical properties (Yap et al., 2014).

properties

IUPAC Name

N,1-dimethylcyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-5(6-2)3-4-5;/h6H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMJTUHARUFWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2418643-28-2
Record name N,1-dimethylcyclopropan-1-amine hydrochloride
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